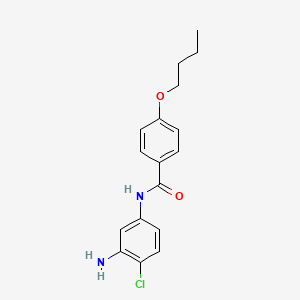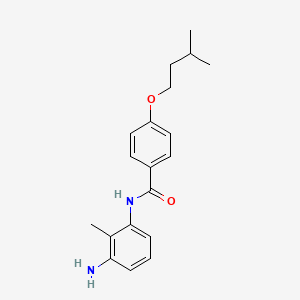
N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide
説明
N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide, also known as AMIPB, is a small molecule inhibitor of the enzyme acetyl-CoA carboxylase (ACC). This enzyme is involved in the regulation of fatty acid biosynthesis and is important for the maintenance of metabolic homeostasis. AMIPB has been used in a variety of scientific research applications, including drug development, metabolic engineering, and biochemistry.
科学的研究の応用
Histone Deacetylase Inhibition
The compound N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide has been studied for its role as a histone deacetylase (HDAC) inhibitor. Research has demonstrated its effectiveness in selectively inhibiting HDACs 1-3 and 11, thereby impacting cancer cell proliferation and inducing apoptosis. This isotype-selective small molecule shows significant antitumor activity and has entered clinical trials as a promising anticancer drug (Zhou et al., 2008).
Gastrokinetic Activity
This compound has been explored for its gastrokinetic activity. Studies have shown that certain benzamide derivatives, including compounds similar to N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide, exhibit potent in vivo gastric emptying activity. These compounds have been noted for their absence of dopamine D2 receptor antagonistic activity, which is beneficial in gastrointestinal therapeutics (Kato et al., 1992).
Anticonvulsant Activity
Research has also been conducted on analogs of N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide for their anticonvulsant properties. These studies have found that certain derivatives are superior to phenytoin in the maximal electroshock seizure test, although they were inactive in other seizure models. This indicates potential applications in epilepsy treatment (Lambert et al., 1995).
Antioxidant Properties
The compound and its analogs have been examined for their antioxidant properties. Structural analysis through X-ray diffraction and quantum chemical computation has provided insights into its molecular structure and potential as an antioxidant. This research is crucial for understanding how these compounds can scavenge free radicals and contribute to antioxidant therapies (Demir et al., 2015).
Antimicrobial Agents
A series of derivatives of N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide have been synthesized and evaluated for their antibacterial and antifungal activities. These studies indicate a broad spectrum of activity against various microorganisms, making these compounds relevant in the development of new antimicrobial agents (Ertan et al., 2007).
特性
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-(3-methylbutoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)11-12-23-16-9-7-15(8-10-16)19(22)21-18-6-4-5-17(20)14(18)3/h4-10,13H,11-12,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEURFBYELTIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OCCC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




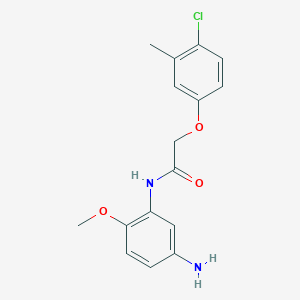
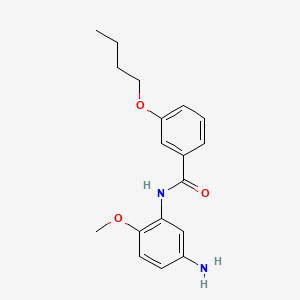


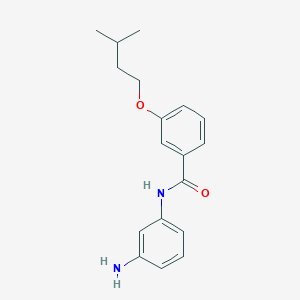

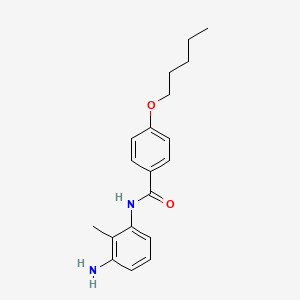

![N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385007.png)
![N-(3-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385008.png)

